molecular formula C17H20O8 B14310955 Acetic acid;[1-(dihydroxymethyl)naphthalen-2-yl] acetate CAS No. 111508-05-5

Acetic acid;[1-(dihydroxymethyl)naphthalen-2-yl] acetate

Cat. No.: B14310955
CAS No.: 111508-05-5
M. Wt: 352.3 g/mol
InChI Key: VMUHMWKTHOWPSB-UHFFFAOYSA-N
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Description

1-Naphthaleneacetic acid (NAA) is a colorless solid that dissolves in organic solvents. It features a carboxylmethyl group (CH₂CO₂H) linked to the “1-position” of naphthalene . As a synthetic plant hormone in the auxin family, NAA plays a crucial role in horticulture, plant tissue culture, and vegetative propagation from stem and leaf cuttings.

Preparation Methods

Synthetic Routes::

  • NAA can be synthesized through various methods, including the reaction of naphthalene with chloroacetic acid or its esters.
  • Another route involves the reaction of naphthalene with chloroacetyl chloride followed by hydrolysis to yield NAA.
Industrial Production::
  • Industrial production typically involves the chlorination of naphthalene followed by carboxylation using sodium hydroxide and carbon dioxide.

Chemical Reactions Analysis

Reactions::

  • NAA undergoes various reactions, including oxidation, reduction, and substitution.
  • Common reagents include strong acids, bases, and oxidizing agents.
Major Products::
  • Oxidation of NAA can yield naphthoic acid derivatives.
  • Reduction leads to 1-naphthylacetic acid.

Scientific Research Applications

NAA finds applications in:

    Horticulture: As a rooting agent and for vegetative propagation.

    Plant Tissue Culture: For in vitro plant growth.

    Cellulose Fiber Formation: When paired with gibberellic acid, NAA enhances cellulose fiber production.

    Fruit Retention: Prevents premature fruit dropping.

Mechanism of Action

  • NAA acts as an auxin, influencing plant growth and development.
  • It interacts with specific receptors, modulating gene expression and cell elongation pathways.

Comparison with Similar Compounds

  • NAA’s uniqueness lies in its carboxylmethyl group and specific position on the naphthalene ring.
  • Similar compounds include indole-3-acetic acid (IAA) and other synthetic auxins.

Remember that NAA, like all auxins, can be toxic to plants at high concentrations. In the United States, products containing NAA require registration with the Environmental Protection Agency (EPA) as pesticides

Properties

111508-05-5

Molecular Formula

C17H20O8

Molecular Weight

352.3 g/mol

IUPAC Name

acetic acid;[1-(dihydroxymethyl)naphthalen-2-yl] acetate

InChI

InChI=1S/C13H12O4.2C2H4O2/c1-8(14)17-11-7-6-9-4-2-3-5-10(9)12(11)13(15)16;2*1-2(3)4/h2-7,13,15-16H,1H3;2*1H3,(H,3,4)

InChI Key

VMUHMWKTHOWPSB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)OC1=C(C2=CC=CC=C2C=C1)C(O)O

Origin of Product

United States

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